![molecular formula C17H11F3O3 B14268551 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- CAS No. 152038-73-8](/img/structure/B14268551.png)
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a methoxy-substituted benzaldehyde and a trifluoromethyl-substituted phenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction controls ensures the consistent production of high-quality 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties includes investigations into its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Used in studies of estrogenic activity.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Investigated for its anti-inflammatory effects .
Uniqueness
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for studies on molecular interactions and potential therapeutic applications.
Propiedades
Número CAS |
152038-73-8 |
|---|---|
Fórmula molecular |
C17H11F3O3 |
Peso molecular |
320.26 g/mol |
Nombre IUPAC |
7-methoxy-2-[3-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H11F3O3/c1-22-12-5-6-13-14(21)9-15(23-16(13)8-12)10-3-2-4-11(7-10)17(18,19)20/h2-9H,1H3 |
Clave InChI |
PAKSHDZJOAPYFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
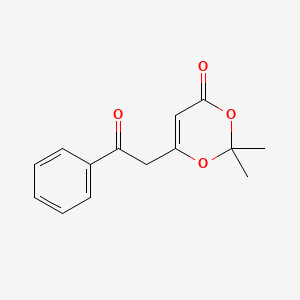
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
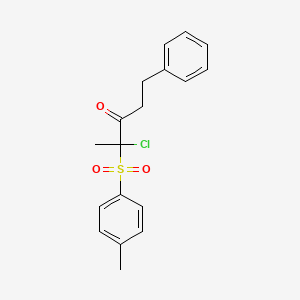

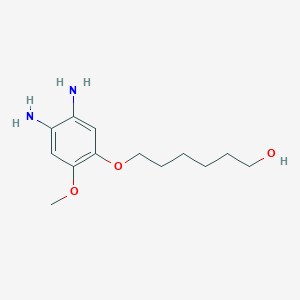
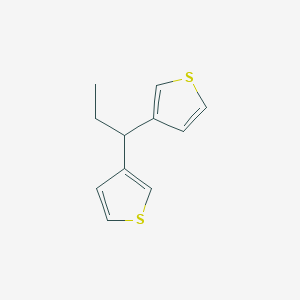
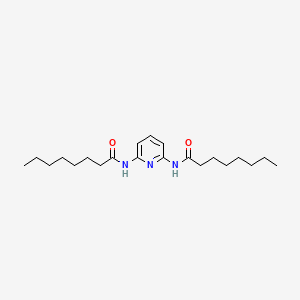
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)

![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
